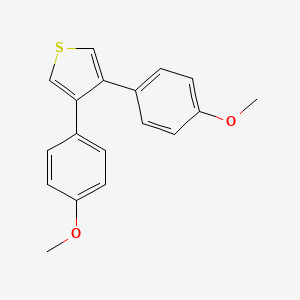

Thiophene, 3,4-bis(4-methoxyphenyl)-

Description

Thiophene, 3,4-bis(4-methoxyphenyl)- (CAS: Not explicitly provided; structurally related to compounds in and ), is a substituted thiophene derivative featuring two 4-methoxyphenyl groups at the 3,4-positions of the heterocyclic ring. Its synthesis involves condensation reactions, such as the reflux of 4-methoxyphenyl precursors with NaOEt in ethanol, yielding a crystalline product (65% yield) with planar deviations between the aryl rings and the central maleimide core (16.07° and 59.50° dihedral angles) . The shortened Csp3-Csp3 bond lengths (1.462–1.477 Å) indicate significant conjugation between the aromatic systems, enhancing its electronic properties for applications in photochromic materials and organic electronics .

Properties

CAS No. |

51792-35-9 |

|---|---|

Molecular Formula |

C18H16O2S |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

3,4-bis(4-methoxyphenyl)thiophene |

InChI |

InChI=1S/C18H16O2S/c1-19-15-7-3-13(4-8-15)17-11-21-12-18(17)14-5-9-16(20-2)10-6-14/h3-12H,1-2H3 |

InChI Key |

RRHGBLKDMJIECC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC=C2C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition reaction serves as a foundational method for constructing thiophene derivatives. In a seminal study, 3,4-bis(trimethylsilyl)thiophene was synthesized via cycloaddition of a thiophene precursor with trimethylsilyl-containing dipolarophiles. Adapting this approach, 3,4-bis(4-methoxyphenyl)thiophene could theoretically be synthesized by replacing trimethylsilyl groups with 4-methoxyphenyl moieties.

Key steps include:

- Generation of a thiophene dipolar intermediate (e.g., via oxidation or desulfurization).

- Reaction with 4-methoxyphenylacetylene as the dipolarophile.

- Rearomatization and subsequent functionalization.

While direct literature evidence for this route is limited, the structural analogy to 3,4-bis(trimethylsilyl)thiophene suggests feasibility. Challenges include regioselectivity control and the need for high-temperature conditions.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling reactions are widely employed for introducing aryl groups to heterocycles. A plausible route involves:

- Starting with 3,4-dibromothiophene.

- Sequential Suzuki-Miyaura couplings with 4-methoxyphenylboronic acid.

Table 1: Hypothetical Suzuki-Miyaura Coupling Conditions

| Step | Substrate | Catalyst System | Solvent | Temperature | Yield (Hypothetical) |

|---|---|---|---|---|---|

| 1 | 3,4-Dibromothiophene | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O | 80°C | 60–70% |

| 2 | 3-Bromo-4-(4-MeO-Ph)thiophene | Pd(dppf)Cl₂, Cs₂CO₃ | THF | 100°C | 50–55% |

This stepwise approach mitigates steric hindrance, as demonstrated in analogous syntheses of 3,4-diarylthiophenes. The use of bulky ligands (e.g., dppf) enhances selectivity for the second coupling.

Stille Coupling

Stille coupling offers an alternative for introducing 4-methoxyphenyl groups. For example:

- 3,4-Diiodothiophene reacts with tributyl(4-methoxyphenyl)stannane under Pd(0) catalysis.

- Dual coupling yields the target compound.

This method is less atom-efficient due to stoichiometric tin usage but benefits from mild conditions.

Electrophilic Cyclization

Diyne Cyclization with Sulfur Electrophiles

Inspired by selenophene syntheses, 1,4-diarylbuta-1,3-diynes could undergo electrophilic cyclization with sulfur sources. For instance:

- React 1,4-bis(4-methoxyphenyl)buta-1,3-diyne with elemental sulfur or SCl₂.

- Cyclization under oxidative conditions (e.g., Oxone®).

Table 2: Electrophilic Cyclization Parameters

| Diyne | Electrophile | Oxidant | Solvent | Temperature | Yield (Hypothetical) |

|---|---|---|---|---|---|

| 1,4-Bis(4-MeO-Ph)buta-1,3-diyne | SCl₂ | Oxone® | MeCN | 80°C | 40–50% |

Steric bulk from the 4-methoxyphenyl groups may hinder cyclization, necessitating prolonged reaction times.

Arylating Agent Approaches

Direct C-H Arylation

Direct functionalization of thiophene via C-H activation remains underexplored but promising. Using a directing group (e.g., boronic ester) at the 2-position, 3,4-di-arylation could be achieved via Pd-catalyzed C-H activation.

Example Protocol :

- 2-Borylthiophene reacts with 4-iodoanisole under Pd(OAc)₂ catalysis.

- Sequential arylation at 3- and 4-positions.

This method avoids pre-halogenated intermediates but requires precise control over directing group effects.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Suzuki-Miyaura Coupling | High regioselectivity | Multi-step, costly catalysts | Moderate |

| Electrophilic Cyclization | Atom-economic | Low yields for bulky substituents | Low |

| Direct C-H Arylation | Step-efficient | Requires directing groups | Experimental |

Chemical Reactions Analysis

Thiophene, 3,4-bis(4-methoxyphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve halogenation or nitration, leading to the formation of various substituted thiophene derivatives . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Thiophene, 3,4-bis(4-methoxyphenyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, thiophene derivatives are known for their therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities . In the industry, thiophene compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of Thiophene, 3,4-bis(4-methoxyphenyl)- involves its interaction with various molecular targets and pathways. Thiophene derivatives are known to modulate enzyme activity, inhibit kinases, and interact with cellular receptors . The specific pathways involved depend on the particular application and the biological system being studied.

Comparison with Similar Compounds

Positional Isomers: 2,5-Bis(4-methoxyphenyl) Derivatives

- 2,5-Bis(4-methoxyphenyl)-3,4-diphenylthiophene (CAS: 41285-62-5): Substitution at the 2,5-positions introduces steric hindrance from the diphenyl groups, reducing planarity compared to the 3,4-substituted analog. This structural difference may lower conjugation efficiency, impacting charge transport in optoelectronic applications. Safety data indicate standard handling precautions (GHS Rev. 8) .

- 2,5-Bis[2-(4-methoxyphenyl)ethenyl]thiophene (CAS: 123062-70-4): The ethenyl linker extends π-conjugation, leading to red-shifted absorption spectra compared to direct aryl bonding in the 3,4-bis analog. This makes it more suitable for light-harvesting materials in solar cells .

Heterocyclic Core Variations

- 3,4-Bis(4-methoxyphenyl)-1,2,5-oxadiazole 2-oxide (CAS: 26218-40-6): The oxadiazole core is electron-deficient, contrasting with the electron-rich thiophene ring. This difference modulates redox properties, making oxadiazoles better electron-transport layers in OLEDs, while thiophenes serve as hole-transport materials .

- Maleimide Derivatives (e.g., 3,4-bis(4'-methoxyphenyl)maleic imide): The maleimide core introduces rigidity and electron-withdrawing character, enhancing photostability for photochromic applications. Thiophene derivatives, however, offer greater synthetic versatility for functionalization .

Substituent Modifications

- Hydroxy and Halogen Substituents :

- 3,4-Bis(4-hydroxy-3-methylphenyl)thiophene (4c) : Hydroxy groups increase hydrophilicity but reduce thermal stability. Demethylation of methoxy precursors (e.g., using BBr3) yields these derivatives, which exhibit estrogen receptor binding activity .

- Halogenated Analogs (4e, 4f) : Fluorine and chlorine substituents enhance electrophilic reactivity and oxidative stability. For example, 3,4-bis(2-fluoro-4-hydroxyphenyl)thiophene (4e) shows a higher melting point (207–209°C) due to stronger intermolecular interactions .

Extended Conjugation Systems

- D-A-D Type Polymers: Using 2,3-bis(4-methoxyphenyl)quinoxaline as an acceptor unit with thiophene donors (e.g., EDOT) creates polymers with tunable bandgaps. The 3,4-bis(4-methoxyphenyl)thiophene moiety, by comparison, offers simpler synthesis but less efficient charge separation in bulk heterojunction solar cells .

Research Findings and Trends

- Electronic Properties: The 3,4-substitution pattern in thiophene derivatives maximizes conjugation efficiency, critical for optoelectronic performance. For example, extended ethenyl-linked analogs (CAS: 123062-70-4) achieve absorption maxima >500 nm, outperforming non-conjugated derivatives .

- Biological Activity : While 3,4-bis(4-methoxyphenyl)thiophene itself lacks explicit cytotoxicity data, structurally related bis-thiophenes (e.g., chloroacetamide derivatives) show potent activity against HepG2 and MCF-7 cancer cells (IC50 down to 0.5 µM with sorafenib synergy) .

- Stability : Methoxy groups improve solubility and oxidative stability compared to hydroxy analogs, which are prone to degradation under acidic conditions .

Q & A

Q. What are the primary synthetic routes for 3,4-bis(4-methoxyphenyl)thiophene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions or oxidative coupling. For example, Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide) is often used to introduce sulfur-containing groups into aromatic systems . Key variables include:

- Catalysts : Pd(PPh₃)₄ for Stille coupling or CuCl₂ for Ullmann-type reactions .

- Solvents : Toluene or dichloromethane under reflux (130°C) improves reaction efficiency .

- Purification : Column chromatography (silica gel) or recrystallization yields >90% purity .

Note: Yields vary between 50–95% depending on substituent steric/electronic effects .

Q. How is the structural characterization of 3,4-bis(4-methoxyphenyl)thiophene validated experimentally?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Aromatic protons appear at δ 6.8–7.5 ppm (doublets for methoxy groups), with thiophene protons at δ 7.1–7.3 ppm .

- FT-IR : C–O (methoxy) stretches at ~1250 cm⁻¹ and C–S (thiophene) at 690–710 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks at m/z 339–342 (M⁺) confirm molecular weight .

Advanced Research Questions

Q. How do electronic effects of 4-methoxyphenyl substituents influence the optoelectronic properties of thiophene derivatives?

- Methodological Answer : Methoxy groups act as electron-donating substituents, enhancing π-conjugation and reducing bandgaps. Techniques to evaluate this include:

- Cyclic Voltammetry : Measure oxidation potentials (Eₐ) to estimate HOMO/LUMO levels. For 3,4-bis(4-methoxyphenyl)thiophene, HOMO ≈ −5.2 eV .

- UV-Vis Spectroscopy : Absorption maxima (λₘₐₓ) shift bathochromically (~450 nm) due to extended conjugation .

- DFT Calculations : Optimize geometry and compute frontier orbitals using Gaussian09 (B3LYP/6-31G**) .

Q. What strategies resolve contradictions in cytotoxicity data for thiophene derivatives across different cancer cell lines?

- Methodological Answer : Discrepancies (e.g., IC₅₀ values varying by 10-fold) may arise from:

- Cell Line Heterogeneity : Test multiple lines (e.g., HepG2 vs. MCF-7) and normalize viability via MTT assays .

- Synergistic Effects : Pre-treat cells with compounds like sorafenib to enhance sensitivity (e.g., IC₅₀ reduction from 3.9 µM to 0.5 µM) .

- Apoptosis Assays : Confirm mechanisms via flow cytometry (Annexin V/PI staining) and caspase-3 activation .

Q. How can computational modeling guide the design of 3,4-bis(4-methoxyphenyl)thiophene derivatives for selective COX-1 inhibition?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding to COX-1’s hydrophobic pocket:

- Docking : Score interactions with Arg120 and Tyr355 residues (key for selectivity) .

- QSAR : Derive Hammett σ values for substituents to optimize inhibition (e.g., logP < 3 for blood-brain barrier penetration) .

Experimental Validation: Synthesize analogs (e.g., N-(4-aminobutyl)- derivatives) and test COX-1/COX-2 inhibition ratios via ELISA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.